![molecular formula C10H11NO3Se B14784518 Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
Glycine, N-[2-(methylseleno)benzoyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[2-(methylseleno)benzoyl]- typically involves the reaction of glycine with 2-(methylseleno)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production methods for Glycine, N-[2-(methylseleno)benzoyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[2-(methylseleno)benzoyl]- can undergo various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the benzoyl group, yielding glycine and a methylseleno derivative.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylseleno group can yield selenoxide or selenone derivatives, while reduction can produce glycine and a methylseleno derivative.
Applications De Recherche Scientifique
Glycine, N-[2-(methylseleno)benzoyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Glycine, N-[2-(methylseleno)benzoyl]- involves its interaction with various molecular targets and pathways. The methylseleno group can act as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-[2-(methoxy)benzoyl]-: Similar structure but with a methoxy group instead of a methylseleno group.
Glycine, N-[2-(methylthio)benzoyl]-: Contains a methylthio group instead of a methylseleno group.
Glycine, N-[2-(methylamino)benzoyl]-: Features a methylamino group in place of the methylseleno group.
Uniqueness
Glycine, N-[2-(methylseleno)benzoyl]- is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. The selenium atom in the methylseleno group can participate in redox reactions, providing antioxidant activity that is not observed in similar compounds with methoxy, methylthio, or methylamino groups.
This detailed article provides a comprehensive overview of Glycine, N-[2-(methylseleno)benzoyl]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H11NO3Se |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
2-[(2-methylselanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO3Se/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
JRUMIRKSXQNKBG-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=CC=CC=C1C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
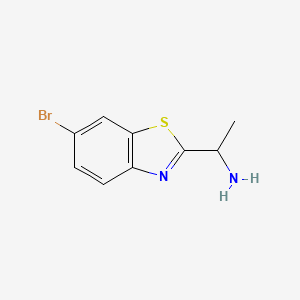
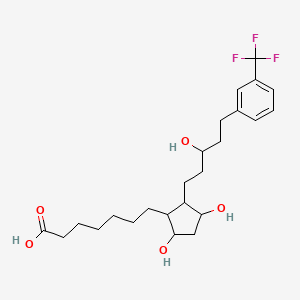
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
![3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)
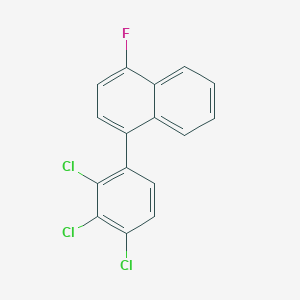
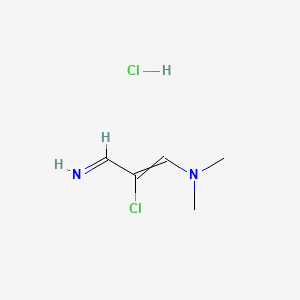

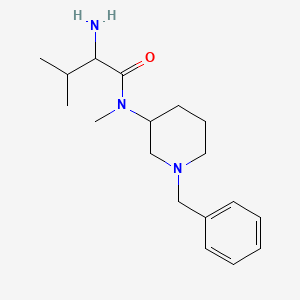
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
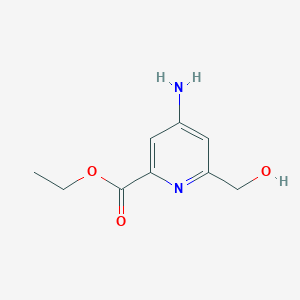
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
